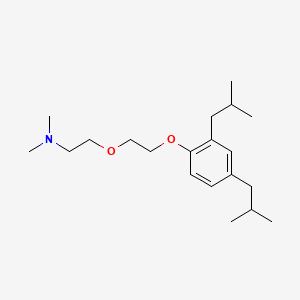
Diisobutylphenoxyethoxyethyldimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisobutylphenoxyethoxyethyldimethylamine is a complex organic compound with a unique structure that combines phenoxy, ethoxy, and dimethylamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diisobutylphenoxyethoxyethyldimethylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diisobutylphenol with ethylene oxide to form diisobutylphenoxyethanol. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the potential hazards associated with handling reactive chemicals.
Análisis De Reacciones Químicas
Types of Reactions
Diisobutylphenoxyethoxyethyldimethylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Lithium aluminum hydride is often used in anhydrous conditions to prevent unwanted side reactions.
Substitution: Nucleophiles such as halides or amines can be used, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyethoxyethyldimethylamine derivatives, while reduction could produce simpler amine compounds.
Aplicaciones Científicas De Investigación
Diisobutylphenoxyethoxyethyldimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of diisobutylphenoxyethoxyethyldimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and ethoxy groups may facilitate binding to hydrophobic pockets, while the dimethylamine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diisobutylphenol: Shares the phenol group but lacks the ethoxy and dimethylamine groups.
Phenoxyethanol: Contains the phenoxy and ethoxy groups but lacks the dimethylamine group.
Dimethylamine: Contains the amine group but lacks the phenoxy and ethoxy groups.
Uniqueness
Diisobutylphenoxyethoxyethyldimethylamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
66027-99-4 |
|---|---|
Fórmula molecular |
C20H35NO2 |
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
2-[2-[2,4-bis(2-methylpropyl)phenoxy]ethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C20H35NO2/c1-16(2)13-18-7-8-20(19(15-18)14-17(3)4)23-12-11-22-10-9-21(5)6/h7-8,15-17H,9-14H2,1-6H3 |
Clave InChI |
GWMJRNLPIQUVPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC(=C(C=C1)OCCOCCN(C)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















